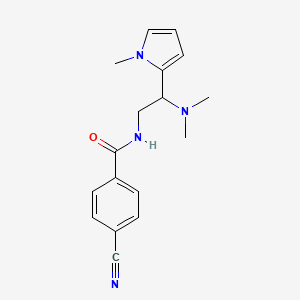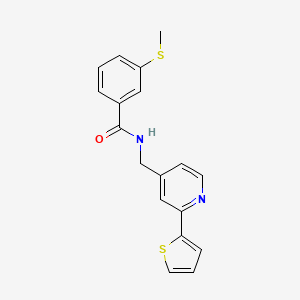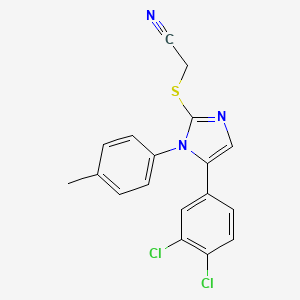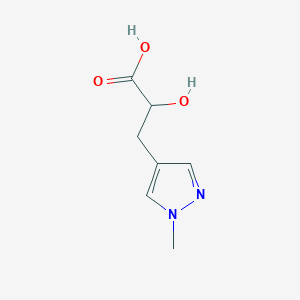![molecular formula C20H18N4O4S B2883847 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251607-48-3](/img/structure/B2883847.png)
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Potential Applications in Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
One area of application for related compounds is in the inhibition of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are crucial for cell growth and survival, making them targets for cancer therapy. Research on compounds with similar structures has shown potential for improved metabolic stability, essential for developing effective and safe therapeutic agents (Stec et al., 2011).
Synthesis and Insecticidal Assessment
Another scientific application involves the synthesis and evaluation of related heterocycles for insecticidal properties. Innovations in this area can lead to the development of new, more efficient insecticides that are potentially less harmful to the environment and human health. Studies have explored the synthesis of various heterocycles, demonstrating significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Research on compounds incorporating similar chemical structures has shown promising results in antimicrobial and antifungal activities. These studies are crucial for the development of new antibiotics and antifungals, especially in the face of growing resistance to existing medications. Synthesis and evaluation of novel derivatives have identified compounds with excellent activity against a range of microorganisms, highlighting the potential of these chemical structures in addressing infectious diseases (Devi et al., 2022).
Antitumor Activity
The exploration of related chemical structures has also extended to the investigation of antitumor activities. These studies contribute to the search for new cancer therapeutics, offering hope for more effective treatments with fewer side effects. Compounds derived from similar chemical scaffolds have shown inhibitory effects on various cancer cell lines, indicating the potential of these molecules in cancer treatment (Albratty et al., 2017).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists with antagonist properties in certain receptor assays . This suggests that the compound might interact with its targets by binding to them and modulating their activity.
Biochemical Pathways
1,3,4-oxadiazole hybrids have been shown to target various enzymes and proteins involved in cancer cell proliferation . This suggests that the compound might affect pathways related to cell growth and division.
Pharmacokinetics
For instance, the presence of the 1,2,4-oxadiazole fragment in the molecule can improve the stability of the molecule .
properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(22-14-4-5-15-16(9-14)27-8-7-26-15)11-29-18-6-3-13(10-21-18)20-23-19(24-28-20)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIKFXVSKTVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2883764.png)


![N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2883768.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)



![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)

